1-Chlor-3-(chlormethyl)-5-fluorbenzol

Übersicht

Beschreibung

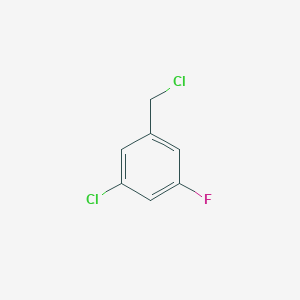

1-Chloro-3-(chloromethyl)-5-fluorobenzene is a useful research compound. Its molecular formula is C7H5Cl2F and its molecular weight is 179.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Chloro-3-(chloromethyl)-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(chloromethyl)-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Grundlegende Informationen

“1-Chlor-3-(chlormethyl)-5-fluorbenzol” ist eine spezifische Art von Benzol, einer Klasse organischer Verbindungen, die aus einem Ring aus sechs Kohlenstoffatomen mit alternierenden Einfach- und Doppelbindungen zwischen den Kohlenstoffatomen bestehen . Seine Summenformel lautet C7H6Cl2, und es hat ein Molekulargewicht von 161,029 .

Synthese neuer Verbindungen

Diese Verbindung wurde in verschiedenen wissenschaftlichen Experimenten verwendet, einschließlich der Synthese neuer Verbindungen. Es kann als Baustein bei der Bildung komplexerer Moleküle dienen und trägt seine einzigartige Struktur und seine Eigenschaften zu den entstehenden Verbindungen bei.

Studium der Enzyminhibition

Die Verbindung wurde in der Untersuchung der Carboxylesterase- und Acetylcholinesterase-Inhibition verwendet. Diese Enzyme spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen, und das Verständnis, wie man sie hemmt, kann wichtige Auswirkungen auf die Entwicklung neuer Medikamente und Behandlungen haben.

Katalysator für die organische Synthese

“this compound” wurde auch als Katalysator für die Synthese organischer Verbindungen verwendet. In dieser Rolle kann es dazu beitragen, chemische Reaktionen zu beschleunigen und den Syntheseprozess effizienter zu gestalten.

Biologische Aktivität

1-Chloro-3-(chloromethyl)-5-fluorobenzene, also known by its CAS number 79944-65-3, is a chlorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

1-Chloro-3-(chloromethyl)-5-fluorobenzene has the following characteristics:

- Molecular Formula : C7H5Cl2F

- Molecular Weight : 176.02 g/mol

- Physical State : Typically exists as a colorless to pale yellow liquid.

The compound is notable for its halogenated structure, which contributes to its reactivity and potential biological interactions.

Biological Activity

The biological activity of 1-Chloro-3-(chloromethyl)-5-fluorobenzene has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms enhances its interaction with biological molecules.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. For instance, chlorinated compounds are often effective against a range of bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymatic functions.

The mechanism through which 1-Chloro-3-(chloromethyl)-5-fluorobenzene exerts its biological effects is primarily through:

- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds that may possess different biological activities.

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors in microbial cells, altering their activity and leading to cell death or inhibition of growth.

Case Studies

Several studies have documented the effects of halogenated compounds similar to 1-Chloro-3-(chloromethyl)-5-fluorobenzene:

- Antibacterial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that chlorinated aromatic compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the halogen substituents in enhancing antimicrobial potency .

- Cytotoxicity in Cancer Cells : Research published in Cancer Letters indicated that fluorinated benzene derivatives could induce apoptosis in cancer cell lines. The study suggested that the presence of fluorine enhances the lipophilicity of the compound, facilitating its penetration into cell membranes .

Comparative Analysis

To better understand the uniqueness of 1-Chloro-3-(chloromethyl)-5-fluorobenzene, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Chloro-4-(chloromethyl)benzene | Cl-C6H4-CH2Cl | Moderate antibacterial |

| 2-Fluoro-4-chlorophenol | F-C6H4-Cl | Antimicrobial |

| 4-Bromo-2-fluorobenzoic acid | Br-C6H4-COOH | Cytotoxic to cancer cells |

Eigenschaften

IUPAC Name |

1-chloro-3-(chloromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFGZKBYLFDLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695160 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-65-3 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.